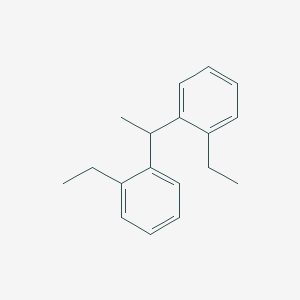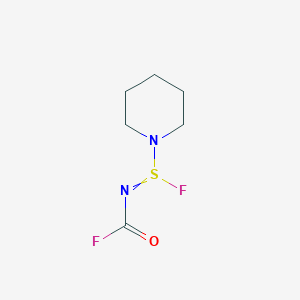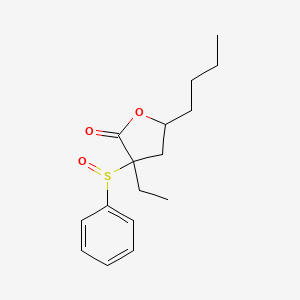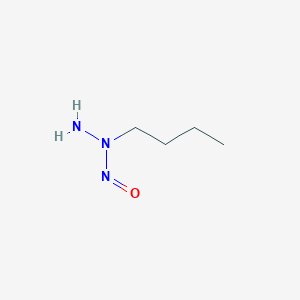methanone CAS No. 62938-16-3](/img/structure/B14514008.png)
[4-Chloro-3-(methanesulfonyl)phenyl](4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(methanesulfonyl)phenylmethanone is an organic compound with the molecular formula C13H9Cl2O3S It is a derivative of benzophenone, characterized by the presence of chloro and methanesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(methanesulfonyl)phenylmethanone typically involves the reaction of 4-chlorobenzophenone with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the hydrogen atom by the methanesulfonyl group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(methanesulfonyl)phenylmethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Substitution Products: Amino or thiol derivatives
Reduction Products: Alcohol derivatives
Oxidation Products: Sulfone derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Chloro-3-(methanesulfonyl)phenylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, 4-Chloro-3-(methanesulfonyl)phenylmethanone is used in the production of specialty chemicals. Its unique chemical properties make it suitable for applications in materials science and polymer chemistry.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(methanesulfonyl)phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro and methanesulfonyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorobenzophenone
- 4-Chlorophenyl methanesulfonyl chloride
- 4-Chloro-3-nitrophenyl(phenyl)methanone
Uniqueness
Compared to similar compounds, 4-Chloro-3-(methanesulfonyl)phenylmethanone is unique due to the presence of both chloro and methanesulfonyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62938-16-3 |
|---|---|
Formule moléculaire |
C14H10Cl2O3S |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
(4-chloro-3-methylsulfonylphenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H10Cl2O3S/c1-20(18,19)13-8-10(4-7-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 |
Clé InChI |
COTDIGVUKVNKRP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)


![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)





![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)

![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)

